Product packaging for Ethyl spiro[3.3]heptane-2-carboxylate(Cat. No.:CAS No. 1255098-89-5)

Ethyl spiro[3.3]heptane-2-carboxylate

Cat. No.: B1403992
CAS No.: 1255098-89-5
M. Wt: 168.23 g/mol
InChI Key: QLUZVFLEMYGSTE-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Spiro[3.3]heptane Compounds

The historical development of spiro[3.3]heptane compounds can be traced back to early pioneering work in spirocyclic chemistry, with one of the earliest documented examples being the dicarboxylic acid carbon-bis-(2-carboxycyclobutyl), commonly referred to as Fecht's acid in honor of Heinrich Fecht of the Strasbourg Institute of Chemistry. Fecht's groundbreaking synthetic approach involved the alkylation of malonate esters with the tetrabromide of pentaerythritol, a methodology that was directly modeled after earlier investigations into spiropentane chemistry. This foundational work established the fundamental principles for constructing spirocyclic frameworks and laid the groundwork for subsequent developments in this area of organic chemistry.

The evolution of spiro[3.3]heptane chemistry has been marked by significant methodological advances over the past several decades. Traditional synthetic approaches have included linear methodologies such as the addition of ketenes to activated or strained alkenes, alkylation reactions of malonate esters, and various rearrangement processes involving cyclopropane derivatives. These classical methods, while effective, often required multiple synthetic steps and suffered from limitations in terms of substrate scope and reaction efficiency.

A revolutionary advancement in spiro[3.3]heptane synthesis emerged with the development of modular approaches utilizing keteneiminium salt chemistry. The thermal reaction of N,N-dimethylamide derivatives of cyclobutane carboxylic acid with various alkenes, conducted in the presence of triflic anhydride and collidine, has proven to be a highly efficient method for generating racemic spiro[3.3]heptane derivatives. This methodology has demonstrated remarkable compatibility with diverse functional groups, including halogen atoms such as chlorine and bromine, silyl protecting groups, tosyl-protected nitrogen functionalities, and even strained ring systems like azetidines.

Significance in Organic and Medicinal Chemistry

The significance of spiro[3.3]heptane compounds in contemporary organic and medicinal chemistry cannot be overstated, particularly in light of recent discoveries regarding their function as saturated benzene bioisosteres. Unlike traditional saturated bioisosteres such as bicyclo[1.1.1]pentane, cubane, bicyclo[2.2.2]octane, and 2-oxabicyclo[2.2.2]octane, which maintain collinear exit vectors similar to benzene rings, spiro[3.3]heptane presents a unique structural paradigm with non-coplanar exit vectors. This distinctive geometric arrangement has been demonstrated through crystallographic analysis, revealing that spiro[3.3]heptane derivatives exhibit phi angles of approximately 22.8 to 29.7 degrees and theta values around 129 to 130 degrees, in stark contrast to the near-zero degree angles observed in para-substituted benzene rings.

The medicinal chemistry applications of spiro[3.3]heptane derivatives have been validated through successful incorporation into established pharmaceutical compounds. Notable examples include the development of saturated analogs of anticancer drugs such as sonidegib and vorinostat, where spiro[3.3]heptane cores have been substituted for meta-benzene and phenyl rings, respectively. Additionally, the anesthetic drug benzocaine has been successfully modified through para-benzene replacement with spiro[3.3]heptane, yielding patent-free saturated analogs that maintain high potency in biological assays. These successful bioisosteric replacements demonstrate the potential for spiro[3.3]heptane derivatives to offer improved physicochemical properties while retaining or enhancing biological activity.

The structural versatility of spiro[3.3]heptane compounds extends beyond simple bioisosteric replacement, encompassing applications in the development of conformationally rigid molecular frameworks. Research has shown that spiro[3.3]heptane scaffolds can serve as effective templates for creating axially disubstituted binding motifs, particularly in host-guest chemistry applications involving cucurbituril receptors. The unique three-dimensional architecture of these compounds provides opportunities for precise spatial positioning of functional groups, enabling the design of molecules with enhanced selectivity and binding affinity.

Overview of Ethyl spiro[3.3]heptane-2-carboxylate

This compound, identified by Chemical Abstracts Service number 1255098-89-5, represents a specific functionalized derivative of the spiro[3.3]heptane scaffold that combines the unique structural properties of the spirocyclic core with the synthetic versatility of an ethyl ester moiety. The compound's molecular structure consists of two cyclobutane rings sharing a single spiro carbon atom, with an ethyl carboxylate substituent positioned at the 2-position of one of the cyclobutane rings. This specific substitution pattern provides multiple opportunities for further chemical elaboration while maintaining the essential three-dimensional characteristics of the spiro[3.3]heptane framework.

The physical and chemical properties of this compound reflect its unique molecular architecture and functional group composition. The compound exhibits a molecular weight of 168.23 grams per mole and possesses a molecular formula of carbon ten hydrogen sixteen oxygen two. Storage recommendations typically specify refrigerated conditions between 2 and 8 degrees Celsius to maintain compound stability and prevent degradation. The presence of the ethyl ester functional group imparts specific solubility characteristics and reactivity patterns that make this compound particularly valuable as a synthetic intermediate.

Property Value Reference
Molecular Formula C₁₀H₁₆O₂
Molecular Weight 168.23 g/mol
CAS Number 1255098-89-5
MDL Number MFCD17926381
Storage Temperature 2-8°C
Purity 97%

The synthetic utility of this compound extends across multiple domains of chemical research and application. In pharmaceutical development, the compound serves as a versatile building block for creating complex molecular structures, particularly in the design of drugs targeting neurological disorders. The unique spirocyclic framework provides a rigid, three-dimensional scaffold that can influence molecular conformation and binding interactions with biological targets. The ethyl ester functionality enables further chemical modifications through standard organic transformations, including hydrolysis to the corresponding carboxylic acid, amidation reactions, and reduction to alcohol derivatives.

Beyond pharmaceutical applications, this compound finds utility in the production of specialty chemicals, including fragrances and flavoring agents, where its distinctive structural features can impart unique aromatic properties. Materials science applications have also been explored, particularly in the development of novel polymers with specific mechanical and thermal characteristics. The rigid spirocyclic core can introduce desired stiffness and thermal stability into polymer backbones, while the ester functionality provides opportunities for polymerization reactions and crosslinking processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B1403992 Ethyl spiro[3.3]heptane-2-carboxylate CAS No. 1255098-89-5

Properties

IUPAC Name

ethyl spiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-12-9(11)8-6-10(7-8)4-3-5-10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUZVFLEMYGSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(C1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Spiro[3.3]heptanes

Several synthetic approaches can be used to generate spiro[3.3]heptane systems. These methods include [2+2] cycloadditions and cyclizations through double substitution reactions.

[2+2] Cycloadditions

Successive [2+2] cycloadditions between dichloroketene and olefins can yield spiro compounds, although often with low to moderate yields. These reactions need chromatography for purification due to low turnovers.

Double Substitution Reactions

Cyclizations through double substitution reactions between di-electrophiles and di-nucleophiles can produce 2,6-disubstituted spiro[3.3]heptanes. This approach generally offers higher yields, and purification by chromatography is often unnecessary. An example is the synthesis of Fecht’s acid using diethyl malonate and pentaerythritol tetrabromide.

Synthesis Involving Ethyl 2-aminobenzoate

The synthesis of Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride can be achieved using ethyl 2-aminobenzoate as a starting material, reacting it with various reagents under controlled conditions to facilitate cyclization and the formation of the spiro structure.

Applications of Spiro[3.3]heptanes

  • Inhibition of the Fibrinolytic Process In the 1970s, researchers investigated 6-aminomethylspiro[3.3]heptane-2-carbocylic acid and 6-aminospiro[3.3]heptane-2-carbocylic acid to determine the spatial arrangement's importance between two functional groups for fibrinolytic process inhibition.

  • Structural Surrogates of Piperazine 2,6-Diazaspiro[3.3]heptane has been utilized as a structural surrogate of piperazine to broaden the chemical diversity of small molecules in medicinal chemistry.

  • Antiretroviral Activity A spiro[3.3]heptane derivative was employed as a building block in synthesizing an adenallene analog, which inhibits human cytomegalovirus replication, murine leukemia cell growth, and certain tumor cultures.

Chemical Reactions Analysis

Types of Reactions: Ethyl spiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various esters and amides.

Scientific Research Applications

Pharmaceutical Applications

Ethyl spiro[3.3]heptane-2-carboxylate serves as a versatile building block in medicinal chemistry. Its structural characteristics allow it to mimic phenyl rings in bioactive compounds, enhancing drug design through bioisosterism.

Case Study: Anticancer Drugs

Research has shown that incorporating the spiro[3.3]heptane core into existing drug frameworks can lead to improved pharmacological profiles. For instance, modifications of FDA-approved drugs like Vorinostat and Sonidegib with this compound resulted in analogs with high activity and favorable physicochemical properties, making them potential candidates for further development in cancer therapy .

Synthetic Organic Chemistry

This compound is utilized in various synthetic pathways due to its ability to undergo multiple transformations while maintaining structural integrity.

Reactivity and Transformations

The compound can be subjected to reactions such as:

  • Esterification : It can be converted into various esters through reactions with different alcohols.
  • Amidation : The carboxylic acid functionality allows for the formation of amides, which are crucial in drug synthesis.
  • Cyclization Reactions : It can participate in cyclization reactions to form more complex cyclic structures, expanding the library of spiro compounds available for research and development .

Material Science

In addition to its pharmaceutical applications, this compound has potential uses as a plasticizer in polymers and resins.

Plasticization Properties

The compound's unique structure contributes to its effectiveness as a plasticizer, enhancing the flexibility and durability of both natural and synthetic materials. It can be incorporated into polymer matrices to improve mechanical properties without compromising thermal stability .

Mechanism of Action

Ethyl spiro[3.3]heptane-2-carboxylate is compared with other spirocyclic compounds such as:

  • Spiro[2.3]heptane derivatives
  • Spiro[4.4]nonane derivatives
  • Spiro[3.3]octane derivatives

Uniqueness: The distinct feature of this compound lies in its spirocyclic core, which provides a three-dimensional structure that can interact with biological targets in a unique manner. This structural uniqueness makes it a valuable compound in drug discovery and material science .

Comparison with Similar Compounds

Key Observations :

  • The ethyl ester derivative (target compound) balances stability and reactivity, whereas methyl esters (e.g., C₉H₁₂O₃) are more polar due to smaller alkyl groups .
  • Benzyl esters (e.g., C₁₅H₁₆O₃) introduce aromaticity, enhancing hydrophobicity for specific synthetic pathways .

Nitrogen-Containing Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Purity Application Reference
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate C₁₁H₁₇NO₃ 227.26 Nitrogen in spiro core (azaspiro); tert-butyl ester enhances steric bulk 95–98% Pharmaceutical intermediates
tert-Butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate C₁₅H₂₃NO₅ 297.35 Ethoxy-oxoethyl side chain; complex reactivity for conjugation N/A PROTAC synthesis

Key Observations :

  • Azaspiro derivatives (e.g., C₁₁H₁₇NO₃) introduce nitrogen, altering electronic properties and enabling hydrogen bonding .
  • Side-chain modifications (e.g., ethoxy-oxoethyl in C₁₅H₂₃NO₅) expand utility in targeted protein degradation .

Functionalized Spiro[3.3]heptane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Purity Application Reference
Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate C₁₀H₁₇NO₂ 183.25 Aminomethyl group for nucleophilic reactions N/A Bioactive molecule synthesis
Methyl 6-hydroxy-6-methylspiro[3.3]heptane-2-carboxylate C₁₀H₁₆O₃ 184.23 Hydroxy and methyl groups; potential for oxidation reactions N/A Specialty chemistry

Key Observations :

  • Aminomethyl-substituted derivatives (e.g., C₁₀H₁₇NO₂) enable facile functionalization via amine chemistry .
  • Hydroxy-methyl derivatives (e.g., C₁₀H₁₆O₃) offer sites for further oxidation or esterification .

Biological Activity

Ethyl spiro[3.3]heptane-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Structural Characteristics

This compound features a spirocyclic structure that contributes to its three-dimensional conformation, allowing for unique interactions with biological targets. This structural uniqueness positions it as a potential bioisostere of benzene rings, which are prevalent in many pharmacologically active compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Bioisosterism : The spiro[3.3]heptane core can mimic the behavior of phenyl rings in various drugs, potentially enhancing their efficacy while reducing toxicity. For instance, studies have shown that replacing benzene rings with spiro[3.3]heptane in drugs like Sonidegib and Vorinostat retains or enhances their anticancer activities while improving metabolic stability .
  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant inhibition of cancer cell proliferation. For example, analogs have demonstrated IC50 values in the micromolar range against various cancer cell lines .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Sonidegib Analogs : A study evaluated the incorporation of the spiro[3.3]heptane core into Sonidegib, an FDA-approved anticancer drug. The modified compounds showed comparable or improved efficacy against the Hedgehog signaling pathway, crucial for tumor growth .
  • Vorinostat Derivatives : Another research effort incorporated the spirocyclic structure into Vorinostat, leading to compounds with enhanced potency against human hepatocellular carcinoma cells (HepG2) .

Comparative Analysis

The following table summarizes key findings from studies on this compound and its derivatives compared to traditional benzene-containing drugs:

CompoundIC50 (µM)Biological ActivityRemarks
This compound0.24 - 0.48Anticancer (Hedgehog pathway inhibition)High potency as a bioisostere
Sonidegib0.0015AnticancerOriginal drug with established efficacy
VorinostatVariesAnticancerTraditional drug with known mechanisms

Q & A

Q. What are the established synthetic routes for ethyl spiro[3.3]heptane-2-carboxylate, and how can its purity be validated?

The compound is typically synthesized via spirocyclic ring formation followed by carboxylate esterification. For example, tert-butyl spiro[3.3]heptane derivatives can undergo acid-catalyzed deprotection and subsequent ethyl esterification under mild conditions. Purification often involves chromatography (e.g., gradient elution with Et₂O/Pentane) to achieve ≥95% purity . Validation requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Key spectral markers include δ 1.26 ppm (triplet, ethyl CH₃) and δ 4.18 ppm (quartet, ethyl CH₂) in ¹H NMR .

Q. How does the spirocyclic structure influence the compound’s physicochemical properties?

The spiro[3.3]heptane core introduces rigidity and steric hindrance, reducing conformational flexibility. This enhances thermal stability and impacts solubility (logP ~2.1, calculated). Polar functional groups like the ester moiety improve solubility in organic solvents (e.g., DMF, EtOAc), critical for reaction design .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Identifies ester groups (δ ~173 ppm in ¹³C NMR) and spirocyclic protons (δ ~1.5–3.0 ppm in ¹H NMR).
  • Mass Spectrometry (MS) : Confirms molecular weight (m/z 168.236 for [M+H]⁺) .
  • Infrared (IR) Spectroscopy : Detects ester C=O stretching (~1740 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling this compound with aromatic amines in drug design?

Use coupling agents like HATU or EDCI in DMF with a tertiary amine base (e.g., TEA). For example, reaction with 3,5-diamino-N-(prop-2-yn-1-yl)benzamide in DMF at 20°C for 1 hour achieves >99% yield. Monitor progress via LC-MS (retention time ~0.5 min, m/z 480.1 [M-156+H]⁺) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR splitting patterns (e.g., unexpected multiplicity in spirocyclic protons) may arise from dynamic stereochemistry. Use variable-temperature NMR or X-ray crystallography to confirm rigid spiro geometry. Cross-validate with computational methods (DFT calculations for optimized conformers) .

Q. How does this compound participate in ring-opening reactions for generating bioactive intermediates?

Under acidic conditions, the spirocyclic ring undergoes cleavage to form linear ketones or alcohols. For example, treatment with H₂SO₄ in EtOH yields open-chain diesters, which can be further functionalized for peptidomimetic applications .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization at the spirocenter is a key concern. Use chiral auxiliaries (e.g., tert-butyl carbamate derivatives) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC with amylose-based columns .

Methodological Considerations

Q. How to design stability studies for this compound under varying storage conditions?

Conduct accelerated degradation studies at 40°C/75% RH for 6 months. Analyze degradation products (e.g., hydrolyzed carboxylic acid) via LC-MS. Store the compound at 2–8°C in sealed, dark containers to prevent ester hydrolysis .

Q. What computational tools predict the reactivity of this compound in novel reactions?

Molecular docking (AutoDock Vina) and quantum mechanical calculations (Gaussian 16) model steric/electronic interactions. For example, predict regioselectivity in Diels-Alder reactions by analyzing frontier molecular orbitals (HOMO-LUMO gaps) .

Q. How to address low yields in multi-step syntheses involving this compound?

Optimize protecting groups (e.g., tert-butoxycarbonyl for amines) to minimize side reactions. Use flow chemistry for exothermic steps (e.g., esterification) to improve control and yield. Intermediate purification via flash chromatography (silica gel, 15–100% Et₂O/Pentane) is critical .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl spiro[3.3]heptane-2-carboxylate
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Ethyl spiro[3.3]heptane-2-carboxylate

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